molecular formula C5H6Cl2O2 B14623791 Ethyl 2,3-dichloroprop-2-enoate CAS No. 56475-20-8

Ethyl 2,3-dichloroprop-2-enoate

Cat. No.: B14623791
CAS No.: 56475-20-8
M. Wt: 169.00 g/mol
InChI Key: QWQBOVHDIWCDGU-UHFFFAOYSA-N
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Description

Ethyl 2,3-dichloroprop-2-enoate is an organic compound with the molecular formula C₅H₆Cl₂O₂ It is an ester derived from 2,3-dichloropropenoic acid and ethanol

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2,3-dichloroprop-2-enoate can be synthesized through the esterification of 2,3-dichloropropenoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to drive the reaction to completion and then purifying the product through distillation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,3-dichloroprop-2-enoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as amines or thiols.

    Hydrolysis: The ester group can be hydrolyzed to yield 2,3-dichloropropenoic acid and ethanol.

    Reduction: The compound can be reduced to form ethyl 2,3-dichloropropanoate.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium amide or thiolates in polar aprotic solvents.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.

Major Products Formed

    Nucleophilic Substitution: Substituted this compound derivatives.

    Hydrolysis: 2,3-dichloropropenoic acid and ethanol.

    Reduction: Ethyl 2,3-dichloropropanoate.

Scientific Research Applications

Ethyl 2,3-dichloroprop-2-enoate has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: Investigated for its potential biological activity and interactions with enzymes.

    Medicinal Chemistry: Explored for its potential use in the development of pharmaceuticals.

    Industrial Chemistry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2,3-dichloroprop-2-enoate involves its reactivity towards nucleophiles and electrophiles. The presence of electron-withdrawing chlorine atoms makes the compound susceptible to nucleophilic attack, leading to various substitution and addition reactions. The ester group can undergo hydrolysis, releasing the corresponding acid and alcohol.

Comparison with Similar Compounds

Ethyl 2,3-dichloroprop-2-enoate can be compared with similar compounds such as:

    Ethyl 2,3-dichloropropanoate: Lacks the double bond present in this compound, leading to different reactivity and applications.

    Ethyl 2-chloroprop-2-enoate: Contains only one chlorine atom, resulting in different chemical properties and reactivity.

    Ethyl 3-chloroprop-2-enoate:

Properties

CAS No.

56475-20-8

Molecular Formula

C5H6Cl2O2

Molecular Weight

169.00 g/mol

IUPAC Name

ethyl 2,3-dichloroprop-2-enoate

InChI

InChI=1S/C5H6Cl2O2/c1-2-9-5(8)4(7)3-6/h3H,2H2,1H3

InChI Key

QWQBOVHDIWCDGU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=CCl)Cl

Origin of Product

United States

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